4-methyl-N-[5-methyl-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]thiadiazole-5-carboxamide
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Description
Scientific Research Applications
Antiviral Research
The structural features of this compound, particularly the presence of a thiadiazole ring, may confer antiviral properties. Similar structures have been found to exhibit inhibitory activity against various viruses, including influenza and Coxsackie B4 virus . Research in this field could explore the compound’s efficacy against a broad range of RNA and DNA viruses, potentially contributing to the development of new antiviral medications.
Anti-inflammatory Studies
Compounds with indole derivatives, which are structurally related to the given compound, have shown significant anti-inflammatory activities . This suggests that our compound could be synthesized and tested for its ability to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis or asthma.
Anticancer Investigations
The indole moiety present in similar compounds has been associated with anticancer activity . By studying the interactions of this compound with cancer cell lines, researchers could determine its potential as a chemotherapeutic agent, possibly targeting specific pathways involved in tumor growth and metastasis.
Antioxidant Potential
Compounds containing imidazole rings have demonstrated good scavenging potential, acting as antioxidants . The compound could be evaluated for its antioxidant capacity, which is crucial in preventing oxidative stress-related diseases such as neurodegenerative disorders.
Antimicrobial Applications
The broad-spectrum biological activities of indole derivatives include antimicrobial effects . This compound could be synthesized and tested against various bacterial and fungal strains to assess its usefulness as a new antimicrobial agent, which is particularly important in the era of increasing antibiotic resistance.
properties
IUPAC Name |
4-methyl-N-[5-methyl-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2S/c1-4-5-10-7-12(23)18-15(16-10)22-11(6-8(2)20-22)17-14(24)13-9(3)19-21-25-13/h6,10,15-16H,4-5,7H2,1-3H3,(H,17,24)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYNAXRUKLTXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)NC(N1)N2C(=CC(=N2)C)NC(=O)C3=C(N=NS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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